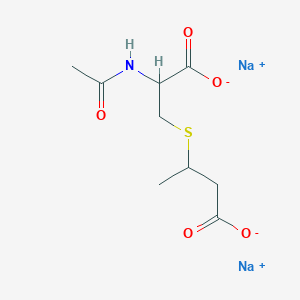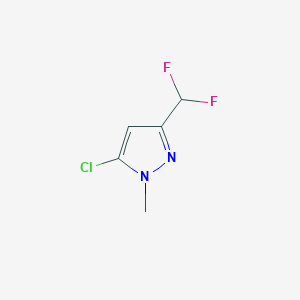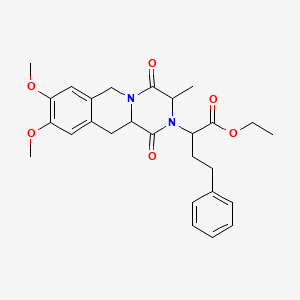
Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate involves the reaction of N-acetyl-L-cysteine with crotonaldehyde under controlled conditions. The reaction typically requires a solvent such as water or ethanol and is carried out at room temperature. The product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The final product is often obtained as a mixture of diastereomers, which are then separated and purified .
Chemical Reactions Analysis
Types of Reactions
Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to reflux.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiols and disulfides.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular metabolism and as a biomarker for oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases and inflammatory conditions.
Industry: Used in the production of pharmaceuticals and as an additive in various chemical formulations.
Mechanism of Action
The compound exerts its effects primarily through its ability to modulate oxidative stress and inflammation. It acts by scavenging reactive oxygen species and inhibiting the activation of pro-inflammatory pathways. The molecular targets include enzymes involved in oxidative stress response and inflammatory signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A precursor to Disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate, known for its antioxidant properties.
Glutathione: A tripeptide with similar antioxidant functions.
Cysteine: An amino acid with a thiol group, similar to the sulfanyl group in the compound.
Uniqueness
This compound is unique due to its specific structure, which allows it to effectively modulate oxidative stress and inflammation. Its disodium salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
Molecular Formula |
C9H13NNa2O5S |
|---|---|
Molecular Weight |
293.25 g/mol |
IUPAC Name |
disodium;3-(2-acetamido-2-carboxylatoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C9H15NO5S.2Na/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11;;/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15);;/q;2*+1/p-2 |
InChI Key |
MUCIEDHPXAQZRB-UHFFFAOYSA-L |
Canonical SMILES |
CC(CC(=O)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(1R,2R)-1-Ethyl-2-methyl-3-(methylamino)propyl]phenyl beta-D-Glucopyranosiduronic Acid](/img/structure/B12289425.png)
![[8-[2-(4-hydroxy-6-oxooxan-2-yl)ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B12289429.png)


![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)

![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)

![3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12289486.png)

